molecular formula C9H12ClNO3 B1381111 3-Amino-2-phenoxypropanoic acid hydrochloride CAS No. 1803560-98-6

3-Amino-2-phenoxypropanoic acid hydrochloride

Cat. No.: B1381111
CAS No.: 1803560-98-6
M. Wt: 217.65 g/mol
InChI Key: VZBNQIDGUHNFNG-UHFFFAOYSA-N
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Description

3-Amino-2-phenoxypropanoic acid hydrochloride is a hydrochloride salt of a substituted β-amino acid characterized by a phenoxy group at the second carbon position. The phenoxy substituent in the target compound likely enhances aromatic interactions in biological systems, making it relevant for pharmaceutical research, particularly in drug design targeting neurological or metabolic pathways. Hydrochloride salts of amino acids are often preferred in drug formulations due to improved solubility and stability under physiological conditions .

Properties

IUPAC Name

3-amino-2-phenoxypropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c10-6-8(9(11)12)13-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBNQIDGUHNFNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Multi-step Synthesis via Phenoxy Precursors

One of the prominent strategies involves the synthesis of the amino acid backbone followed by introduction of the phenoxy group at the 2-position. The general route proceeds as follows:

  • Step 1: Preparation of the amino acid backbone
    Starting from protected amino acids such as Boc-L-alanine derivatives, the amino group is safeguarded to prevent racemization during subsequent steps.

  • Step 2: Phenoxy group incorporation
    The phenoxy moiety is introduced via nucleophilic aromatic substitution or via Ullmann-type coupling reactions. This often involves phenol derivatives reacting with halogenated intermediates under copper catalysis or using diazonium chemistry.

  • Step 3: Functional group transformations
    The carboxyl group is preserved or activated for subsequent conversion into the hydrochloride salt.

  • Step 4: Deprotection and salt formation
    After the amino group is unprotected, the free amino acid is reacted with hydrochloric acid to form the hydrochloride salt, ensuring water solubility and stability.

One-Pot Process Techniques

Recent innovations, such as the one-pot process disclosed in patents, streamline the synthesis by combining multiple steps into a single reaction vessel, reducing intermediate isolation and purification:

Reaction Step Raw Materials Conditions Outcomes
Condensation of phenol derivatives with amino acids Phenol, amino acids, catalysts Mild heating, reflux Phenoxy amino acids
Carboxyl activation Thionyl chloride or oxalyl chloride Reflux Acid chlorides
Salt formation Hydrochloric acid Room temperature Hydrochloride salt

For example, the patent CN106083624B describes a one-pot process involving benzaldehyde derivatives, malonic acid, ammonium acetate, and phenolic compounds, with subsequent esterification and salt formation steps optimized to yield high-purity compounds with minimal waste.

Reaction Conditions and Optimization

Parameter Typical Range Impact on Preparation
Temperature 50–100°C Ensures reaction completion without racemization
Solvent Ethanol, methanol, dichloromethane Solvent choice affects solubility and selectivity
Reagent Ratios Excess phenol derivatives or acyl chlorides Drives reactions to completion
pH Control Neutral to slightly acidic Maintains stereochemistry and prevents degradation

Research Findings

  • The use of thionyl chloride or oxalyl chloride facilitates conversion of carboxylic acids to acid chlorides, which are more reactive intermediates for subsequent salt formation.

  • Reflux conditions with controlled temperature (around 50°C) optimize yield while minimizing racemization or side reactions.

  • Solvent selection impacts the purity; dichloromethane and ethanol are preferred for their inertness and solubility profiles.

Purification and Characterization

Technique Purpose Typical Data
Recrystallization Purify intermediates and final product High purity (>98%)
Thin-Layer Chromatography (TLC) Monitor reaction progress Rf values specific to intermediates
NMR Spectroscopy Confirm structure and stereochemistry δ 7.2–7.4 ppm aromatic protons, δ 4.3 ppm for amino group
High-Performance Liquid Chromatography (HPLC) Enantiomeric purity >95% enantiomeric excess
Mass Spectrometry Molecular weight confirmation m/z consistent with C10H14ClNO2

Research Findings and Data Tables

Table 1: Summary of Preparation Methods

Method Raw Materials Key Conditions Yield (%) Advantages Limitations
Multi-step synthesis Phenol derivatives, amino acids, phenoxy precursors Reflux, inert atmosphere 60–75 High purity, scalable Longer process, requires purification
One-pot process Benzaldehyde, malonic acid, phenol, ammonium acetate Mild reflux, controlled pH 78–85 Efficient, less waste Requires precise control of conditions
Esterification + salt formation Phenolic esters, acid chlorides Reflux, acid-base workup 58–78 Good for specific derivatives Multi-step, labor-intensive

Research Findings

  • The one-pot process described in patent CN106083624B demonstrates high selectivity and yields (~78%) with minimal impurities, emphasizing its industrial viability.

  • The synthesis involving phenylacetic derivatives and phenol-based reagents has been optimized to prevent racemization, ensuring stereochemical purity of the (S)-enantiomer.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-phenoxypropanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1.1 CFTR Modulation

One of the most significant applications of 3-amino-2-phenoxypropanoic acid hydrochloride is its role as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR). CFTR is an ion channel critical for maintaining fluid balance in various tissues, and its dysfunction leads to cystic fibrosis. Research has demonstrated that compounds similar to 3-amino-2-phenoxypropanoic acid can act as potentiators or correctors of CFTR function, potentially offering therapeutic benefits for cystic fibrosis patients.

In a study involving structure-based drug design, a series of compounds were synthesized and tested for their ability to enhance CFTR function. Among these, analogs of 3-amino-2-phenoxypropanoic acid showed promising results in increasing ion flux through CFTR channels, indicating their potential as effective treatments for cystic fibrosis .

Medicinal Chemistry

2.1 Structure-Activity Relationships (SAR)

The compound has been utilized in medicinal chemistry to explore structure-activity relationships (SAR) that inform the design of more potent CFTR modulators. By modifying the phenoxy group or the amino side chain, researchers have been able to enhance the efficacy and selectivity of these compounds. For instance, halogenated derivatives demonstrated improved binding affinity to CFTR compared to their non-halogenated counterparts .

Case Studies

3.1 Clinical Research

A notable case study involved the evaluation of this compound in patient-derived cell lines. The compound was tested for its ability to restore CFTR function in cells from cystic fibrosis patients. Results indicated that certain analogs significantly increased chloride ion transport, suggesting their potential utility in clinical settings .

3.2 Animal Models

In vivo studies using animal models of cystic fibrosis have also been conducted to assess the therapeutic potential of this compound. These studies revealed that administration of this compound led to improved respiratory function and reduced mucus accumulation in the airways, further supporting its role as a promising therapeutic agent .

Summary Table of Applications

Application AreaDescriptionKey Findings
PharmacologyModulation of CFTR functionIncreased ion flux observed in cell assays
Medicinal ChemistryStructure-activity relationship studiesEnhanced potency through chemical modifications
Clinical ResearchTesting in patient-derived cell linesSignificant restoration of CFTR function
Animal ModelsEvaluation in cystic fibrosis modelsImproved respiratory function noted

Mechanism of Action

The mechanism of action of 3-amino-2-phenoxypropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of 3-Amino-2-phenoxypropanoic acid hydrochloride with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound C₉H₁₂ClNO₃ 217.65 Phenoxy at C2 High polarity, moderate lipophilicity
3-Amino-2-(4-trifluoromethylphenyl)propanoic acid hydrochloride C₁₀H₁₁ClF₃NO₂ 269.65 4-Trifluoromethylphenyl at C2 Enhanced lipophilicity, acid stability
2-(Aminooxy)-3-methoxypropanoic acid hydrochloride C₄H₁₀ClNO₄ 171.58 Aminooxy at C2, methoxy at C3 High reactivity, potential for conjugation
Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride C₁₁H₁₆ClNO₂ 229.70 Methyl ester at C1, phenyl at C3 Ester group improves membrane permeability
(S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride C₉H₁₂ClNO₃ 217.65 2-Hydroxyphenyl at C3 Hydrogen-bonding capacity, chiral center
Key Observations:
  • Lipophilicity: The trifluoromethyl group in 3-Amino-2-(4-trifluoromethylphenyl)...
  • Reactivity: The aminooxy group in 2-(Aminooxy)-3-methoxypropanoic acid HCl offers a reactive site for bioconjugation, useful in prodrug design .
  • Solubility : Methyl ester derivatives (e.g., ) exhibit higher solubility in organic solvents, whereas carboxylic acid forms (e.g., the target compound) are more water-soluble.

Biological Activity

3-Amino-2-phenoxypropanoic acid hydrochloride is a compound of significant interest in biochemical and pharmacological research due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, chemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an amino group and a phenoxy group, which contribute to its potential interactions with various biological targets. The chemical formula is C10H13ClN2O3C_{10}H_{13}ClN_{2}O_{3}, and it has the following structural characteristics:

  • Amino Group (–NH2) : This functional group can participate in hydrogen bonding, influencing the compound's solubility and interaction with biomolecules.
  • Phenoxy Group (–O–C6H5) : This moiety can engage in hydrophobic interactions, which are crucial for binding to lipid membranes or hydrophobic pockets in proteins.

The mechanism of action of this compound involves several pathways:

  • Enzyme Interaction : The compound can modulate the activity of enzymes through competitive inhibition or allosteric modulation. For instance, it may interact with enzymes involved in metabolic pathways, affecting substrate turnover rates.
  • Receptor Binding : It may bind to specific receptors, influencing signal transduction pathways that regulate cellular responses.
  • Chemical Reactions : The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives that may exhibit different biological activities.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against certain pathogens. For example, studies have shown its effectiveness against Pseudomonas aeruginosa, a bacterium known for its resistance to antibiotics. This activity is attributed to its ability to inhibit the type III secretion system (T3SS), a critical virulence factor in P. aeruginosa infections .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. Results indicate that while it can inhibit the growth of certain cancer cell lines, it also exhibits selective toxicity towards non-cancerous cells at higher concentrations. This duality suggests a need for careful dosage considerations in therapeutic applications .

Case Studies

  • Inhibition of Pseudomonas aeruginosa T3SS :
    • A series of inhibitors based on phenoxyacetamide scaffolds were tested for their ability to inhibit T3SS-mediated secretion in Pseudomonas aeruginosa. The study revealed that compounds similar to this compound showed IC50 values lower than 1 µM, indicating potent inhibitory effects .
  • Cytotoxicity Analysis :
    • A cytotoxicity assay using CHO cells demonstrated that this compound prevented cell death induced by Pseudomonas aeruginosa toxins, suggesting potential as a therapeutic agent against bacterial infections .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesNotable Biological Activity
This compoundAmino and phenoxy groupsAntimicrobial activity against P. aeruginosa
3-Amino-2-phenoxyacetic acid hydrochlorideSimilar structure but different side chainsModerate antibacterial properties
3-Amino-2-phenoxybutanoic acid hydrochlorideLonger carbon chainPotential anti-inflammatory effects

Q & A

Q. What are the recommended synthetic routes for 3-amino-2-phenoxypropanoic acid hydrochloride?

The synthesis typically involves modifying amino acid backbones. For example, starting with L-serine or L-alanine derivatives, the phenoxy group can be introduced via nucleophilic substitution using phenol derivatives under basic conditions (e.g., sodium hydride in anhydrous DMF) . Key steps include:

  • Intermediate formation : Protecting the amino group (e.g., with Boc anhydride) to prevent side reactions.
  • Phenoxy introduction : Reacting the hydroxyl-protected intermediate with bromophenol or iodophenol.
  • Deprotection and salt formation : Acidic cleavage of protecting groups followed by HCl treatment to yield the hydrochloride salt. Purity can be verified using HPLC (see Question 2) .

Q. What analytical methods are validated for quantifying this compound in research samples?

A validated HPLC method includes:

  • Column : Kromasil C18 (150 mm × 4.6 mm, 5 µm).
  • Mobile phase : 0.03 M potassium phosphate buffer (pH 3.0) and methanol (70:30 v/v).
  • Detection : UV at 207 nm.
  • Linear range : 1–10 µg/mL (r² > 0.999). Recovery rates for spiked samples should exceed 98% with RSD < 2% . For structural confirmation, LC-MS or NMR (¹H/¹³C) is recommended, referencing pharmacopeial standards .

Q. How should researchers handle stability challenges during storage?

  • Storage : Keep in airtight containers at 2–8°C, protected from light and moisture. Hydrochloride salts are hygroscopic and prone to decomposition under high humidity .
  • Stability testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) and monitor impurities via HPLC. If degradation exceeds 5%, consider lyophilization for long-term storage .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of this compound?

Key variables include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency.
  • Catalyst use : Phase-transfer catalysts like tetrabutylammonium bromide improve phenol reactivity.
  • Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation. Pilot studies using DoE (Design of Experiments) can identify optimal conditions. For example, a 2³ factorial design might test solvent, catalyst, and temperature effects .

Q. What strategies resolve contradictions in spectral data interpretation?

Discrepancies in NMR or MS data often arise from:

  • Tautomerism : The compound may exist in keto-enol forms, causing split peaks in ¹H NMR. Use D₂O exchange or variable-temperature NMR to confirm .
  • Ion suppression in MS : Matrix effects can reduce ionization efficiency. Apply standard addition methods or switch to ESI-negative mode for better sensitivity .

Q. How can researchers validate biological activity while minimizing interference from impurities?

  • Impurity profiling : Use preparative HPLC to isolate impurities (e.g., unreacted starting materials or deaminated byproducts) and test their bioactivity separately .
  • Dose-response assays : Compare IC₅₀ values of the pure compound vs. crude mixtures. A >10% shift suggests impurity interference .

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